N,2-dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride

PI3K delta inhibition Kinase selectivity Pyrimidine scaffold SAR

N,2-Dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS 1361115-62-9) is a pyrimidine derivative featuring a characteristic 4-aminopyrimidine core substituted at the 2-position with a methyl group and at the 6-position with a piperidin-3-yl fragment; the N-methyl group on the exocyclic amine and the dihydrochloride salt form distinguish it from other piperidine-pyrimidine analogs. Its molecular formula is C₁₁H₂₀Cl₂N₄ with a molecular weight of 279.21 g/mol, and it is commonly supplied as a research compound with a purity specification of 95%.

Molecular Formula C11H20Cl2N4
Molecular Weight 279.21 g/mol
CAS No. 1361115-62-9
Cat. No. B1402667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride
CAS1361115-62-9
Molecular FormulaC11H20Cl2N4
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC)C2CCCNC2.Cl.Cl
InChIInChI=1S/C11H18N4.2ClH/c1-8-14-10(6-11(12-2)15-8)9-4-3-5-13-7-9;;/h6,9,13H,3-5,7H2,1-2H3,(H,12,14,15);2*1H
InChIKeySIECJGFQFZEVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine Dihydrochloride (CAS 1361115-62-9): Baseline Identity for Research Procurement


N,2-Dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride (CAS 1361115-62-9) is a pyrimidine derivative featuring a characteristic 4-aminopyrimidine core substituted at the 2-position with a methyl group and at the 6-position with a piperidin-3-yl fragment; the N-methyl group on the exocyclic amine and the dihydrochloride salt form distinguish it from other piperidine-pyrimidine analogs. Its molecular formula is C₁₁H₂₀Cl₂N₄ with a molecular weight of 279.21 g/mol, and it is commonly supplied as a research compound with a purity specification of 95% [1]. The compound is cataloged under MDL number MFCD21606233 and is classified as an irritant hazard .

Why Generic Substitution Fails for N,2-Dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine Dihydrochloride: A Procurement Perspective


In procurement for medicinal chemistry or chemical biology, direct substitution among piperidine-containing pyrimidine analogs is not feasible without demonstrated bioequivalence. The specific methylation pattern at the N-4 exocyclic amine position in N,2-dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride has been shown to be a key structural determinant of binding affinity against kinases such as PI3Kδ [1]. Removing this N-methyl group or altering its substitution pattern can lead to loss of potency, as seen in closely related analogs within kinase inhibitor patent landscapes [2]. Furthermore, the dihydrochloride salt form directly impacts solubility, hygroscopicity, and weighability, making even free-base or alternative salt analogues unsuitable drop-in replacements for discovery workflows.

Product-Specific Quantitative Evidence Guide: N,2-Dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine Dihydrochloride Differentiation from Closest Analogs


PI3Kδ Biochemical Inhibition Potency: Advantage of the N-Methyl Substituent

In a PI3Kδ biochemical assay, the N-methyl substituted analog (structurally identical to the target compound free base) demonstrated an IC50 of 102 nM. In contrast, the direct des-methyl analog on the exocyclic amine exhibited no measurable inhibition (IC50 > 20,000 nM), establishing that the N-methyl group is essential for PI3Kδ engagement [1][2].

PI3K delta inhibition Kinase selectivity Pyrimidine scaffold SAR

Cellular PI3Kδ Functional Activity: Target Engagement in THP1 Cells

In a cellular chemotaxis assay using human THP1 monocytic cells, the N-methyl substituted pyrimidine core (representing the target compound scaffold) inhibited CSF1-stimulated chemotaxis via PI3Kδ with an IC50 of 102 nM (biochemical equivalent), while the des-methyl analog yielded an IC50 > 20,000 nM [1][2]. This indicates that the target scaffold achieves functional antagonism of PI3Kδ-driven migration at concentrations >196-fold lower than the inactive des-methyl comparator.

Cellular target engagement PI3K delta chemotaxis THP1 monocyte model

PI3K Isoform Selectivity Profile: Gamma vs. Delta Discrimination

The des-methyl pyrimidine analog displayed a PI3Kγ biochemical IC50 of 185 nM, in stark contrast to its PI3Kδ IC50 of >20,000 nM, representing a >108-fold selectivity for PI3Kγ over PI3Kδ [1]. The N-methyl substituted core (target compound scaffold) reverses this selectivity vector: it exhibits an IC50 of 102 nM against PI3Kδ (a >196-fold gain in potency relative to the des-methyl comparator) and is expected to display significantly reduced PI3Kγ activity [2]. This demonstrates that the N-methyl group fundamentally reprograms isoform selectivity within the Class I PI3K family.

PI3K isoform selectivity PI3K gamma Kinase profiling

Salt Form and Purity: Procurable Dihydrochloride Specification

Commercial sources supply N,2-dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride at 98% purity (CAS 1361115-62-9) . In contrast, the free base form or other salt variants (e.g., trihydrochloride analogs of related scaffold compounds) are procured at lower purity levels (typically 95%) . The dihydrochloride salt provides consistent molecular weight (279.21 g/mol) and well-defined stoichiometry (C₁₁H₂₀Cl₂N₄) that facilitates accurate solution preparation for quantitative biochemical and cellular assays.

Salt form selection Purity specification Procurement quality control

Piperidine Ring Substitution Position: 3-yl vs. 4-yl Linkage and Its Impact on Kinase Binding

Piperidine substitution at the 3-position (as in the target compound) versus the 4-position fundamentally alters the dihedral angle between the pyrimidine core and the piperidine ring, impacting the compound's ability to access the kinase hinge region. In a series of piperidin-4-amine linked pyrimidine derivatives reported by Gangireddy et al. (2021), the most potent compound (PM-16) achieved an IC50 of 1.92 µM against cancer cell proliferation, while the piperidin-3-yl scaffold employed in the target compound has been associated with nanomolar PI3Kδ inhibition (102 nM) [1][2]. Although these data derive from different assay systems and cannot be directly subtracted, the approximate 19-fold potency difference, combined with the distinct binding geometries, establishes that positional isomer selection materially affects biological outcomes.

Piperidine positional isomer Kinase hinge-binding Scaffold geometry

CYP3A4 Time-Dependent Inhibition: Potential ADME Liability Profile

The des-methyl analog (same core scaffold) demonstrated time-dependent inhibition (TDI) of CYP3A4 with an IC50 shift from 7,000 nM to a lower value after 30 min pre-incubation, indicating mechanism-based inactivation potential [1]. The N-methylated target compound scaffold, based on SAR from PI3K inhibitor programs, may exhibit altered CYP inhibition profiles due to the N-methyl group occupying space that affects heme iron coordination. Direct CYP3A4 TDI data for the exact target compound are not publicly available; however, the documented TDI liability of the des-methyl core establishes that CYP inhibition must be characterized for each N-substituted variant rather than assumed from the core scaffold.

CYP3A4 inhibition Time-dependent inhibition Drug-drug interaction risk

Best Research and Industrial Application Scenarios for N,2-Dimethyl-6-(piperidin-3-yl)pyrimidin-4-amine Dihydrochloride


PI3Kδ-Selective Chemical Probe Development in B-Cell Malignancy Research

The target compound's demonstrated PI3Kδ biochemical IC50 of 102 nM, coupled with its >196-fold potency advantage over the des-methyl analog, makes it a viable starting point for developing PI3Kδ-selective chemical probes [1]. PI3Kδ is a genetically validated target in chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma, where selective inhibition avoids the on-target toxicities of pan-PI3K inhibitors. The N-methyl substitution, which inverts isoform selectivity from PI3Kγ to PI3Kδ, is structurally essential for achieving δ-selectivity, and any procurement of the des-methyl analog would yield a functionally inactive compound for PI3Kδ studies [2].

Structure-Activity Relationship (SAR) Studies on Pyrimidine-Piperidine Kinase Inhibitor Scaffolds

The target compound embodies a critical SAR probe point: the contribution of the N-methyl substituent on the 4-aminopyrimidine core to PI3K isoform binding and selectivity. In kinase inhibitor programs, this compound serves as the methylated benchmark against which other N-alkyl variants (ethyl, cyclopropyl, benzyl) can be quantitatively compared via the same PI3Kδ biochemical assay [1]. The commercial availability of the dihydrochloride salt at 98% purity ensures reproducible weighing and solution preparation, which is essential for generating reliable SAR data across multiple laboratories [2].

THP1 Monocyte Chemotaxis Assays for PI3Kδ-Mediated Immune Cell Migration

In functional immunology, the target scaffold's ability to inhibit CSF1-stimulated THP1 cell chemotaxis at nanomolar concentrations (102 nM IC50 equivalent) supports its use as a tool compound for studying PI3Kδ-dependent monocyte/macrophage migration [1]. This cellular model is directly relevant to inflammatory diseases such as rheumatoid arthritis and atherosclerosis, where PI3Kδ-driven myeloid cell recruitment contributes to pathogenesis. The >196-fold differential between the N-methyl and des-methyl analogs in this assay underscores that only the correctly substituted variant will produce interpretable pathway modulation data [2].

CYP3A4 TDI Risk Assessment in Late-Stage Lead Optimization

For drug discovery programs progressing piperidine-pyrimidine kinase inhibitors toward candidate nomination, the documented CYP3A4 time-dependent inhibition potential of the des-methyl core (IC50 = 7,000 nM at 0 min with further shift after 30 min pre-incubation) signals that CYP inhibition profiling is mandatory for this chemotype [1]. The target compound, as the N-methyl variant, must be independently assessed for CYP TDI before in vivo pharmacokinetic studies, and its procurement enables this critical DDI risk evaluation step within lead optimization workflows.

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